Tetrahydrosecamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

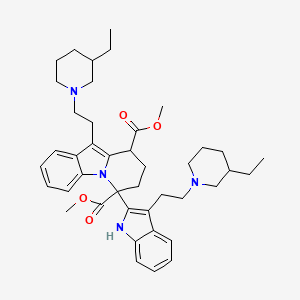

Tetrahydrosecamine, also known as this compound, is a useful research compound. Its molecular formula is C42H56N4O4 and its molecular weight is 680.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Applications

Tetrahydrosecamine has been investigated for its potential therapeutic effects in several areas:

- Anti-Cancer Activity : Research indicates that this compound and its analogs exhibit significant anti-cancer properties. For instance, studies have shown that tetrahydroisoquinoline derivatives, closely related to this compound, can inhibit cell proliferation and induce apoptosis in various cancer cell lines. Specifically, compounds derived from this compound have demonstrated efficacy against breast cancer and colorectal cancer cells by disrupting cell cycle progression and promoting apoptotic pathways .

- Antimicrobial Properties : this compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against a range of bacteria and fungi, making it a candidate for developing new antibiotics. In particular, studies have highlighted its potent activity against strains such as Escherichia coli and Staphylococcus aureus, suggesting its potential use in treating infections .

Medicinal Chemistry Insights

The structure-activity relationship (SAR) of this compound derivatives is crucial for understanding their biological effects:

- Mechanisms of Action : this compound compounds are believed to exert their effects through multiple mechanisms, including the inhibition of specific enzymes involved in cancer progression and microbial resistance. For example, some derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial replication, thereby enhancing their antibacterial efficacy .

- Synthesis of Novel Compounds : Recent advancements in synthetic methods have allowed researchers to create various this compound analogs with improved biological activities. The exploration of these novel compounds is ongoing, with promising results indicating enhanced potency against targeted diseases .

Case Studies and Experimental Findings

Several studies provide detailed insights into the applications of this compound:

- Case Study 1: Anti-Cancer Efficacy : A study conducted on the effects of tetrahydroisoquinoline derivatives on breast cancer cell lines demonstrated that these compounds significantly reduced cell viability at higher concentrations. The results indicated a dose-dependent response, with the highest concentrations leading to increased apoptosis markers such as caspase activation .

- Case Study 2: Antimicrobial Activity : In another experimental setup, this compound was tested against various bacterial strains using the agar diffusion method. Results showed clear zones of inhibition around the wells containing this compound, confirming its effectiveness as an antimicrobial agent .

Data Table: Summary of Biological Activities

| Compound | Activity Type | Target Organism/Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | Anti-Cancer | Breast Cancer Cell Lines | Induction of apoptosis |

| Tetrahydroisoquinoline | Antimicrobial | E. coli, S. aureus | Inhibition of DNA gyrase |

| This compound Derivative | Anti-Cancer | Colorectal Cancer Cell Lines | Cell cycle arrest |

| Tetrahydroisoquinoline | Antifungal | Candida albicans | Disruption of fungal cell wall synthesis |

Propriétés

Numéro CAS |

33633-19-1 |

|---|---|

Formule moléculaire |

C42H56N4O4 |

Poids moléculaire |

680.9 g/mol |

Nom IUPAC |

dimethyl 10-[2-(3-ethylpiperidin-1-yl)ethyl]-6-[3-[2-(3-ethylpiperidin-1-yl)ethyl]-1H-indol-2-yl]-8,9-dihydro-7H-pyrido[1,2-a]indole-6,9-dicarboxylate |

InChI |

InChI=1S/C42H56N4O4/c1-5-29-13-11-23-44(27-29)25-20-33-32-16-8-10-18-37(32)46-38(33)35(40(47)49-3)19-22-42(46,41(48)50-4)39-34(31-15-7-9-17-36(31)43-39)21-26-45-24-12-14-30(6-2)28-45/h7-10,15-18,29-30,35,43H,5-6,11-14,19-28H2,1-4H3 |

Clé InChI |

HWBGBIQGALATDY-UHFFFAOYSA-N |

SMILES |

CCC1CCCN(C1)CCC2=C(NC3=CC=CC=C32)C4(CCC(C5=C(C6=CC=CC=C6N54)CCN7CCCC(C7)CC)C(=O)OC)C(=O)OC |

SMILES canonique |

CCC1CCCN(C1)CCC2=C(NC3=CC=CC=C32)C4(CCC(C5=C(C6=CC=CC=C6N54)CCN7CCCC(C7)CC)C(=O)OC)C(=O)OC |

Synonymes |

tetrahydrosecamine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.